molecular formula C12H15NO7 B12615358 Ethyl (2,3-dimethoxy-6-nitrophenoxy)acetate CAS No. 921611-68-9

Ethyl (2,3-dimethoxy-6-nitrophenoxy)acetate

Cat. No.: B12615358
CAS No.: 921611-68-9
M. Wt: 285.25 g/mol
InChI Key: AURKYYGKKSPUFB-UHFFFAOYSA-N
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Description

Ethyl (2,3-dimethoxy-6-nitrophenoxy)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a phenoxyacetate moiety, which is further substituted with two methoxy groups and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2,3-dimethoxy-6-nitrophenoxy)acetate typically involves the esterification of 2,3-dimethoxy-6-nitrophenol with ethyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2,3-dimethoxy-6-nitrophenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of 2,3-dimethoxy-6-aminophenoxyacetate.

    Reduction: Formation of 2,3-dimethoxy-6-nitrophenol and ethanol.

    Substitution: Formation of various substituted phenoxyacetates depending on the nucleophile used.

Scientific Research Applications

Ethyl (2,3-dimethoxy-6-nitrophenoxy)acetate has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (2,3-dimethoxy-6-nitrophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The methoxy groups can also influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2,3-dimethoxyphenoxy)acetate: Lacks the nitro group, which can affect its reactivity and biological activity.

    Ethyl (2,3-dimethoxy-4-nitrophenoxy)acetate: Similar structure but with the nitro group in a different position, leading to different chemical and biological properties.

    Methyl (2,3-dimethoxy-6-nitrophenoxy)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group, which can influence its solubility and reactivity.

Uniqueness

This compound is unique due to the specific positioning of its functional groups, which can lead to distinct chemical reactivity and biological activity compared to its analogs. The presence of both methoxy and nitro groups can enhance its potential as a versatile intermediate in organic synthesis and its applicability in various research fields.

Biological Activity

Ethyl (2,3-dimethoxy-6-nitrophenoxy)acetate is a compound of increasing interest in biomedical research due to its potential biological activities. This article explores its biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is an ester derivative that features a nitrophenol moiety. The presence of methoxy groups and a nitro group on the aromatic ring suggests potential for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

1. Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of nitrophenol have been shown to possess activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (mg/L)Target Organism
1-(2,3-Dimethoxy-6-nitrophenyl)ethanone425Staphylococcus aureus
3-Nitrocuminaldehyde343Staphylococcus epidermidis
This compoundTBDTBD

Note: MIC values are indicative and may vary based on experimental conditions.

2. Anti-inflammatory Properties

The compound has been explored for its potential anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α. This activity could be mediated through the modulation of signaling pathways like NF-κB.

Case Study: Inhibition of Inflammatory Markers

A study assessing the effects of ethyl acetate extracts containing similar compounds demonstrated a significant reduction in inflammatory markers in mouse models of colitis. The results indicated that treatment with these compounds led to decreased expression levels of TLR4 and NF-κB p65 mRNA in colon tissues.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The nitro group may undergo reduction to form reactive intermediates that interact with cellular enzymes.
  • Cytotoxic Effects : Similar compounds have shown cytotoxic effects on cancer cell lines by inducing apoptosis through the mitochondrial pathway.

Table 2: Proposed Mechanisms of Action

MechanismDescription
Enzyme InhibitionInteraction with key metabolic enzymes
Reactive Intermediate FormationReduction leading to reactive species
Apoptosis InductionActivation of mitochondrial pathways

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of related compounds to optimize their biological efficacy. For example, modifications at specific positions on the aromatic ring have been shown to enhance potency against multidrug-resistant (MDR) cancer cells.

Key Findings from Recent Studies

  • Cytotoxicity : Analogues with hydrophilic functional groups at meta and para positions demonstrated enhanced cytotoxicity.
  • Selectivity : Certain derivatives showed preferential activity against Gram-positive bacteria compared to Gram-negative strains.

Properties

CAS No.

921611-68-9

Molecular Formula

C12H15NO7

Molecular Weight

285.25 g/mol

IUPAC Name

ethyl 2-(2,3-dimethoxy-6-nitrophenoxy)acetate

InChI

InChI=1S/C12H15NO7/c1-4-19-10(14)7-20-11-8(13(15)16)5-6-9(17-2)12(11)18-3/h5-6H,4,7H2,1-3H3

InChI Key

AURKYYGKKSPUFB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C=CC(=C1OC)OC)[N+](=O)[O-]

Origin of Product

United States

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